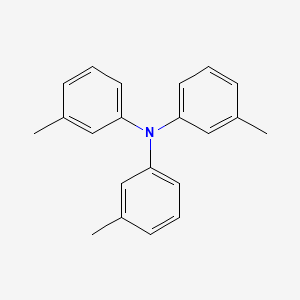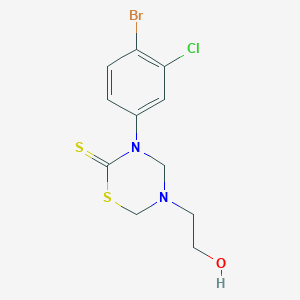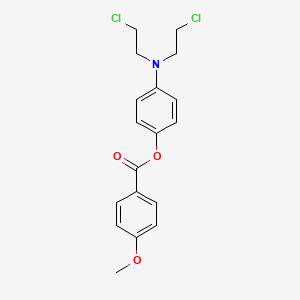![molecular formula C16H16N4O2 B14716336 N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide CAS No. 13666-95-0](/img/structure/B14716336.png)
N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C10H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazene linkage between two phenylene groups, each substituted with an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide typically involves the reaction of 1,2-phenylenediamine with acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent like dichloromethane and stirred at room temperature for several hours. The product is then purified by evaporation of the solvent and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学的研究の応用
Chemistry: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules .
Industry: In the industrial sector, N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used in the production of polymers and as a stabilizer in various chemical processes .
作用機序
The mechanism of action of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazene linkage allows the compound to act as a redox-active agent, participating in electron transfer reactions. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
- N,N’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- N,N’-[(1,2-Ethanediylbis(oxy-2,1-phenylene)]diacetamide
- N,N’-[(4-Nitro-1,2-phenylene)diacetamide
Uniqueness: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is unique due to its diazene linkage, which imparts distinct redox properties and enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable tool in various research applications .
特性
CAS番号 |
13666-95-0 |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC名 |
N-[2-[(2-acetamidophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) |
InChIキー |
RITMDVTUOPBKMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


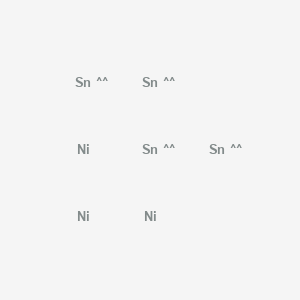
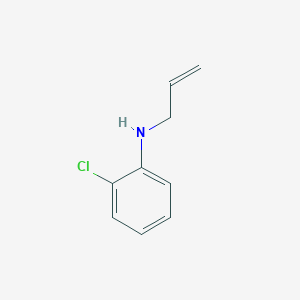
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


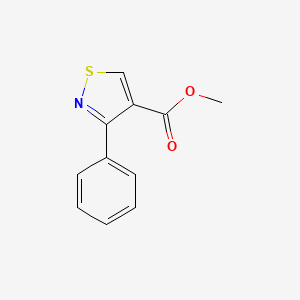
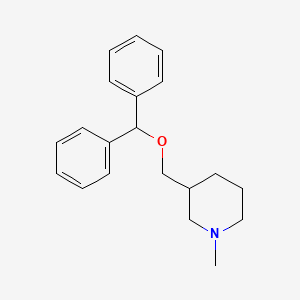
phosphanium chloride](/img/structure/B14716299.png)

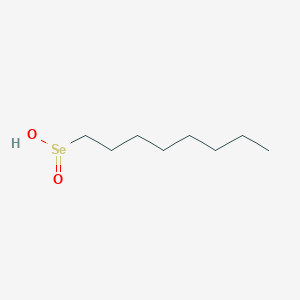
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
